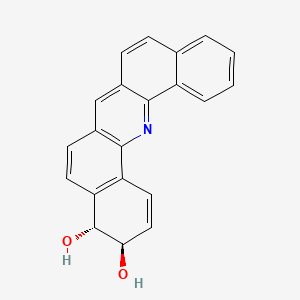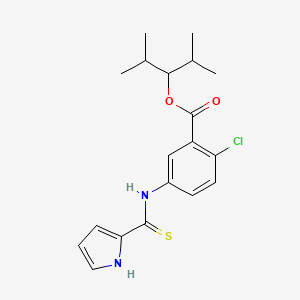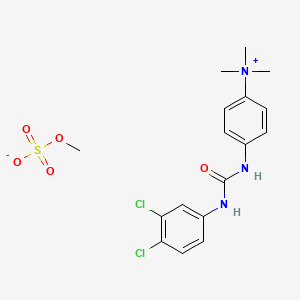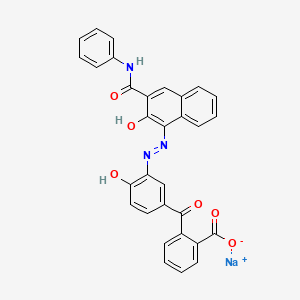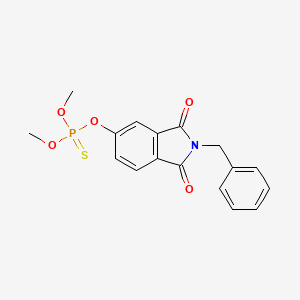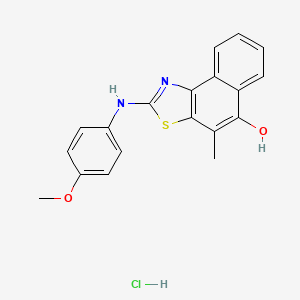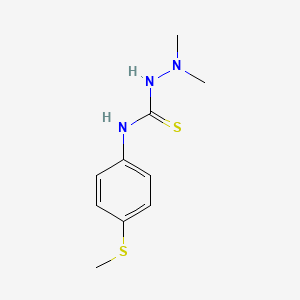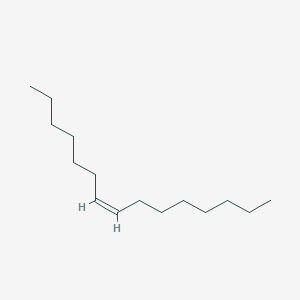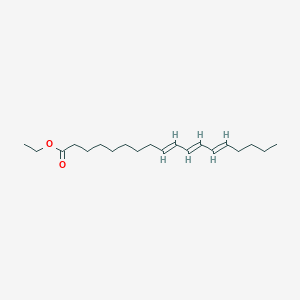
Ethyl beta-eleostearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl beta-eleostearate is a chemical compound derived from eleostearic acid, which is a fatty acid found in tung oil and bitter gourd seed oil. The systematic name for this compound is 9,11,13-octadecatrienoic acid, ethyl ester, (E,E,E)- . This compound is an ester formed by the reaction of eleostearic acid with ethanol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl beta-eleostearate can be synthesized through the esterification of beta-eleostearic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to its ester form .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through transesterification processes. This involves the reaction of triglycerides containing beta-eleostearic acid with ethanol in the presence of a catalyst such as sodium methoxide or potassium hydroxide. The reaction is typically conducted at elevated temperatures and pressures to increase the yield of the ester .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl beta-eleostearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon or nickel are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl beta-eleostearate has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the production of biodiesel and other bio-based products
Wirkmechanismus
The mechanism of action of ethyl beta-eleostearate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and receptors involved in metabolic and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in lipid metabolism, leading to reduced levels of triglycerides and cholesterol . Additionally, it can interact with cellular receptors to modulate inflammatory and immune responses .
Vergleich Mit ähnlichen Verbindungen
Ethyl beta-eleostearate can be compared with other similar compounds, such as:
Ethyl alpha-eleostearate: Another ester of eleostearic acid, but with a different isomeric form.
Mthis compound: The methyl ester of beta-eleostearic acid.
Ethyl linoleate: An ester of linoleic acid, which has similar structural features but different biological activities
Uniqueness
This compound is unique due to its specific isomeric form and the presence of conjugated double bonds, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
6114-25-6 |
|---|---|
Molekularformel |
C20H34O2 |
Molekulargewicht |
306.5 g/mol |
IUPAC-Name |
ethyl (9E,11E,13E)-octadeca-9,11,13-trienoate |
InChI |
InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h7-12H,3-6,13-19H2,1-2H3/b8-7+,10-9+,12-11+ |
InChI-Schlüssel |
YVGCHYVFHLTZIM-SNUJAXHWSA-N |
Isomerische SMILES |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OCC |
Kanonische SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



